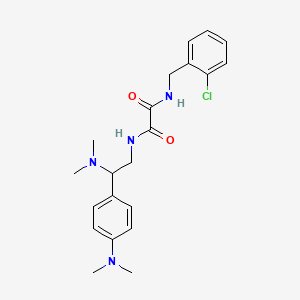

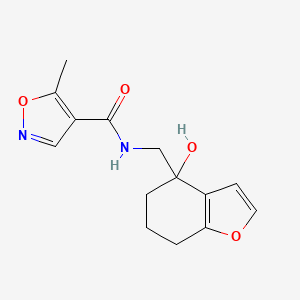

![molecular formula C16H15N3OS B2508094 2-(乙硫基)-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺 CAS No. 2034547-63-0](/img/structure/B2508094.png)

2-(乙硫基)-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. The papers focus on the synthesis of various benzamide derivatives and their reactions, particularly those involving thiazolo and thiadiazolo pyridine structures .

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis leads to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . These methods suggest that the synthesis of "2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide" could potentially involve similar reactants and conditions, with the introduction of an ethylthio group and a pyrazolo[1,5-a]pyridin-5-yl moiety.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data, including IR, (1)H NMR, and (13)C NMR spectroscopies . X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These techniques would be applicable for analyzing the molecular structure of "2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide" to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The papers describe the further reactions of synthesized compounds to create new derivatives. For instance, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Additionally, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(ii) chloride led to the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . These reactions indicate that the compound may also undergo various chemical transformations, potentially leading to the formation of new structures with different biological activities.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide," they do report on the properties of similar compounds. The synthesized benzamide derivatives and their copper(II) complexes were characterized by spectroscopic methods, and their crystal structures were analyzed . The cytotoxicity of these compounds was evaluated against several human cancer cell lines, with some showing significant cytotoxicity . These findings suggest that the compound of interest may also exhibit unique physical, chemical, and biological properties that could be explored for potential therapeutic applications.

科学研究应用

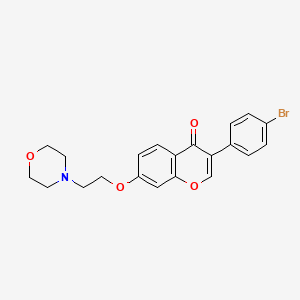

抗病毒应用

一项值得注意的应用是合成新型苯甲酰胺基5-氨基吡唑及其相应的杂环衍生物,这些衍生物已显示出显着的抗禽流感病毒活性。该合成途径涉及苯甲酰异硫氰酸酯与各种试剂的反应,生成对甲型流感病毒的H5N1亚型具有显着抗病毒活性的化合物,展示了85-65%范围内的病毒减少率(Hebishy, Salama, & Elgemeie, 2020)。

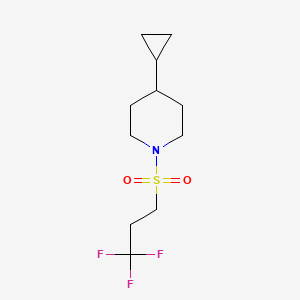

杀虫剂评估

另一条研究途径涉及合成和杀虫剂评估含有噻二唑部分的创新杂环化合物,以对抗棉铃虫斜纹夜蛾。本研究利用2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺作为合成各种杂环化合物的先驱,表明这些化合物具有作为杀虫剂的潜力(Fadda et al., 2017)。

抗菌和抗真菌活性

研究还扩展到噻唑-氨基哌啶杂合类似物的合成,这些类似物已被设计和合成,作为新型结核分枝杆菌GyrB抑制剂。这些化合物已对其体外抗菌和抗真菌活性进行了评估,展示了苯甲酰胺衍生物在解决各种传染病方面的多方面潜力(Jeankumar et al., 2013)。

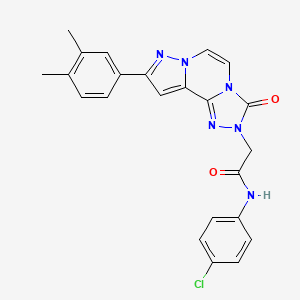

癌症研究

在癌症研究领域,已合成并对具有吡唑或吲唑核的新型苯甲酰胺进行了生物学评估。这些化合物干扰p53通路,通过激活p53和TRAIL诱导死亡通路诱导固有凋亡通路,突出了其在癌症治疗中的潜力(Raffa et al., 2019)。

作用机制

未来方向

属性

IUPAC Name |

2-ethylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-21-15-6-4-3-5-14(15)16(20)18-12-8-10-19-13(11-12)7-9-17-19/h3-11H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDCCRPHRABONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)